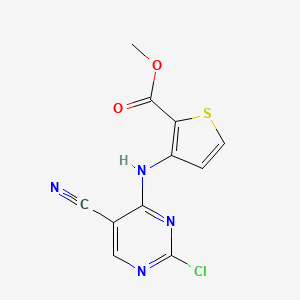
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to a pyrazolyl-propanamine backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Propanamine Backbone: The final step involves the alkylation of the pyrazole derivative with a suitable alkylating agent, such as a haloalkane, to form the propanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines and reduced forms.
Substitution Products: Substituted benzyl derivatives.
Scientific Research Applications
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
n-(2-Chlorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
n-(2-Methylbenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a methylbenzyl group.
Uniqueness
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties, such as increased stability and specific interactions with biological targets.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H16FN3/c1-11(10-17-8-4-7-16-17)15-9-12-5-2-3-6-13(12)14/h2-8,11,15H,9-10H2,1H3 |
InChI Key |
SLHZGSLFQOOCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
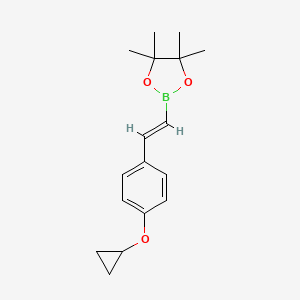
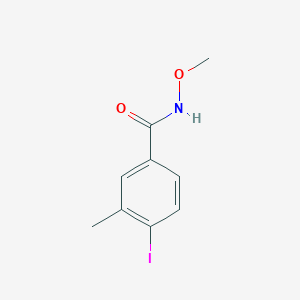


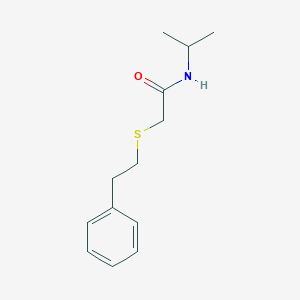
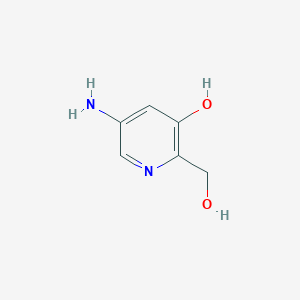

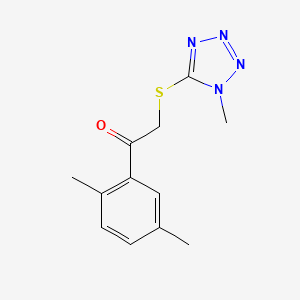
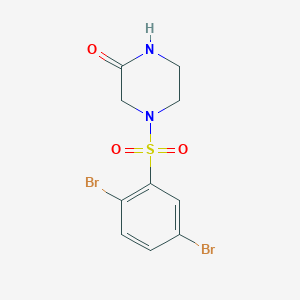
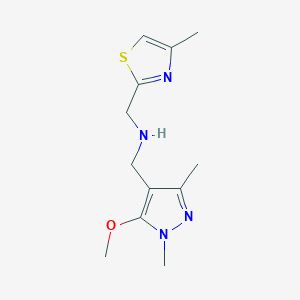
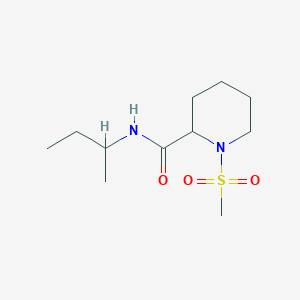
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)
